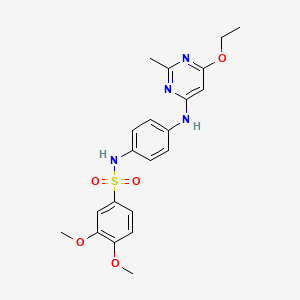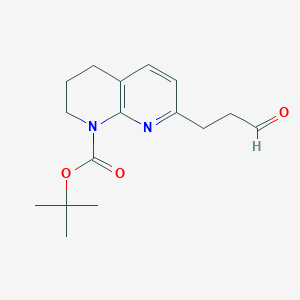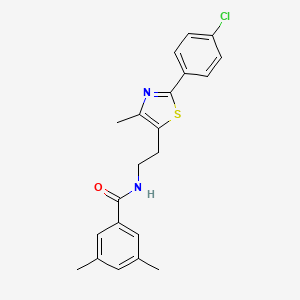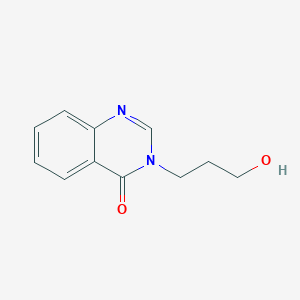
3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)quinazolin-4(3H)-one (3HPQ) is a synthetic compound that has recently gained attention in scientific research. It is a member of the quinazolinone family, a group of organic compounds that are commonly used in drug discovery and development. 3HPQ has been studied for its potential applications in various fields, including drug design, tissue engineering, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
3-(3-hydroxypropyl)quinazolin-4(3H)-one derivatives have been synthesized and studied for their potential anticonvulsant properties. Preliminary evaluations suggest that certain derivatives exhibit moderate to significant anticonvulsant activity, compared to standard treatments like diazepam (Georgey, Abdel-Gawad, & Abbas, 2008).
Corrosion Inhibition
Novel compounds derived from this compound have been synthesized and characterized for their efficiency as corrosion inhibitors for mild steel in acidic environments. Studies involving electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, have shown that these derivatives are promising corrosion inhibitors (Errahmany et al., 2020).
Analgesic and Anti-inflammatory Activities
Several studies have focused on synthesizing derivatives of this compound and evaluating their analgesic and anti-inflammatory activities. These studies have identified specific derivatives that exhibit significant analgesic and anti-inflammatory effects, comparable or superior to reference standards like diclofenac sodium. The ulcerogenic potential of these compounds has also been reported to be mild compared to traditional drugs like aspirin (Alagarsamy et al., 2007; Alagarsamy et al., 2011; Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antioxidant Properties
Research has been conducted to synthesize and evaluate the antioxidant properties of this compound derivatives. Various methods have been used to study the structure–antioxidant activity relationships of these derivatives, revealing promising results for certain compounds in terms of their antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Antimicrobial Activity
Studies focusing on the antimicrobial activity of this compound derivatives have identified compounds with significant activity against a range of bacterial and fungal pathogens. The structural features of these derivatives, such as the presence of specific substituents, have been correlated with their antimicrobial efficacy (Saravanan, Pannerselvam, & Prakash, 2010).
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-3-6-13-8-12-10-5-2-1-4-9(10)11(13)15/h1-2,4-5,8,14H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWWKEHCMZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
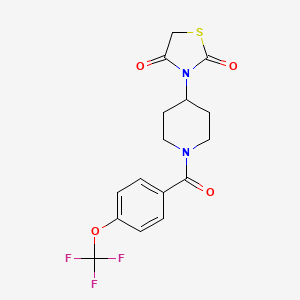
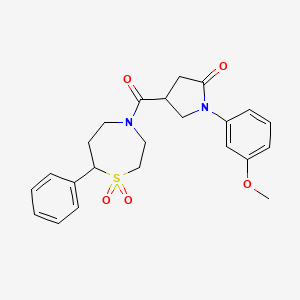
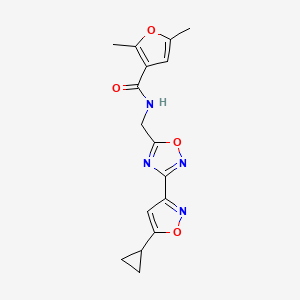
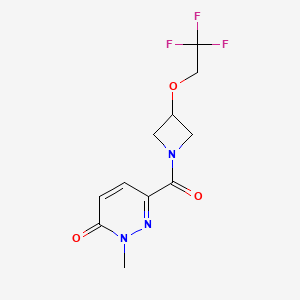
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
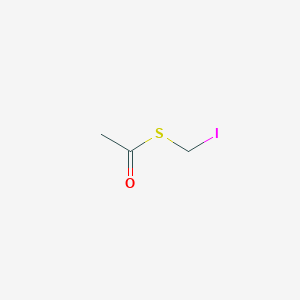

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)
